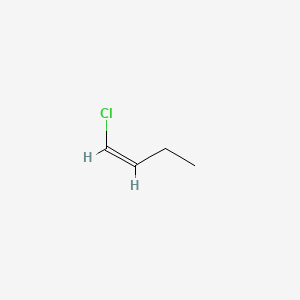

cis-1-Chloro-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7611-86-1 |

|---|---|

Molecular Formula |

C4H7Cl |

Molecular Weight |

90.55 g/mol |

IUPAC Name |

(Z)-1-chlorobut-1-ene |

InChI |

InChI=1S/C4H7Cl/c1-2-3-4-5/h3-4H,2H2,1H3/b4-3- |

InChI Key |

DUDKKPVINWLFBI-ARJAWSKDSA-N |

SMILES |

CCC=CCl |

Isomeric SMILES |

CC/C=C\Cl |

Canonical SMILES |

CCC=CCl |

Origin of Product |

United States |

Foundational & Exploratory

cis-1-Chloro-1-butene physical and chemical properties

An In-depth Technical Guide to cis-1-Chloro-1-butene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. The document consolidates key data including physicochemical parameters, spectral information, and reactivity profiles. Methodologies for synthesis and analysis are discussed, and logical diagrams are provided to illustrate molecular relationships and experimental workflows. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving halogenated alkenes.

Introduction

This compound, also known by its IUPAC name (Z)-1-chlorobut-1-ene, is a halogenated alkene. As a member of the vinyl halide family, its chemical behavior is characterized by the interplay between the double bond and the electronegative chlorine atom. This compound and its isomers are valuable intermediates in organic synthesis. Understanding its physical properties, stability, and reactivity is crucial for its effective application in the synthesis of more complex molecules.

Physical and Chemical Properties

The properties of this compound have been characterized through various experimental and computational methods. The following tables summarize the key quantitative data available for this compound.

General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 7611-86-1 | [1][2][3][4][5] |

| Molecular Formula | C₄H₇Cl | [1][2][3][5] |

| Molecular Weight | 90.55 g/mol | [1][2][5][6] |

| Density | 0.909 g/cm³ | [1][3] |

| Boiling Point | 63.55 - 68 °C at 760 mmHg | [1][3][4][7] |

| Melting Point | -96 °C (estimate) | [1][4][7][8] |

| Refractive Index | 1.4099 - 1.425 | [1][3][4] |

| Vapor Pressure | 154 mmHg at 25°C | [1] |

| Flash Point | Data not available | [1] |

Computed Properties

| Property | Value | Source(s) |

| XLogP3 | 2.1 | [1][2][6][8] |

| Hydrogen Bond Donor Count | 0 | [1][2][6][8] |

| Hydrogen Bond Acceptor Count | 0 | [1][2][6][8] |

| Rotatable Bond Count | 1 | [1][2][6][8] |

| Exact Mass | 90.0236279 Da | [1][2][6] |

| Monoisotopic Mass | 90.0236279 Da | [2][6] |

| Topological Polar Surface Area | 0 Ų | [2][6] |

| Heavy Atom Count | 5 | [1][2][6][8] |

| Complexity | 30.6 | [1][2][6][8] |

Spectral Information

Spectral data are critical for the identification and characterization of this compound. While full spectra are best consulted directly from spectral databases, the availability of key spectroscopic data is noted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available and essential for confirming the cis stereochemistry and overall structure of the molecule.[6]

-

Infrared (IR) Spectroscopy : IR spectra are available, which can help in identifying characteristic vibrational frequencies of the C=C double bond and the C-Cl bond.[6][9]

-

Mass Spectrometry (MS) : Mass spectral data, typically obtained via GC-MS, are available and useful for determining the molecular weight and fragmentation pattern of the compound.[6]

Chemical Properties and Reactivity

Stability

The stability of alkenes is generally influenced by the degree of substitution around the double bond and steric strain.[10][11] For disubstituted alkenes like 1-chloro-1-butene, the trans isomer is typically more stable than the cis isomer.[10] This is due to steric strain arising from the nonbonding interaction between the alkyl group (ethyl) and the chlorine atom being on the same side of the double bond in the cis configuration.[10] This lower stability makes the cis isomer higher in energy compared to its trans counterpart.

Reactivity

This compound is expected to undergo reactions typical of haloalkenes. These include:

-

Addition Reactions : The double bond can undergo electrophilic addition, though the presence of the electronegative chlorine atom can influence the regioselectivity and rate of reaction.

-

Substitution and Elimination Reactions : As a vinyl halide, it is generally resistant to SN1 and SN2 reactions at the sp²-hybridized carbon. Elimination reactions (dehydrochlorination) can occur under strong basic conditions to yield alkynes.

-

Isomerization : The isomerization of chlorobutenes can occur, for instance, in the equilibrium between cis- and trans-1-chloro-1-butene.[5]

Caption: Relationship between cis and trans isomers of 1-Chloro-1-butene.

Experimental Protocols

General Synthesis Approach

The synthesis of chlorobutenes can often be achieved through the reaction of butadiene with hydrogen chloride or by the chlorination of butene isomers.[5][12] A common method for preparing specific isomers of haloalkenes involves the stereospecific displacement of a corresponding alcohol.

For instance, pure isomers of 1-chloro-2-butene (B1196595) can be prepared by the chloride displacement of the corresponding crotyl alcohol using reagents like triphenylphosphine (B44618) in various solvents or other chlorinating agents.[13] A similar strategy could potentially be adapted for the synthesis of this compound from a suitable precursor.

The dehydrochlorination of 1,1-dichlorobutane (B1605458) is another reaction that yields a mixture of chlorobutene isomers, including (Z)-1-chloro-1-butene.[5]

Caption: Generalized workflow for synthesis and purification of chlorobutenes.

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit limitedly published, physical and chemical properties. This guide consolidates the available data to provide a clear technical resource. While its lower thermodynamic stability compared to the trans isomer is a key characteristic, its specific reactivity can be harnessed in targeted organic synthesis. Further research into detailed synthetic protocols and expanded reactivity studies would be beneficial for the scientific community.

References

- 1. lookchem.com [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | CAS#:7611-86-1 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

- 6. (Z)-1-Chloro-1-butene | C4H7Cl | CID 5364401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 7611-86-1 [m.chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. US3055954A - Process for the preparation of 1-chloro-2-butene - Google Patents [patents.google.com]

- 13. 1-Chloro-2-butene synthesis - chemicalbook [chemicalbook.com]

cis-1-Chloro-1-butene CAS number 7611-86-1

An In-depth Technical Guide on cis-1-Chloro-1-butene (CAS 7611-86-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named (Z)-1-chlorobut-1-ene, is an organochlorine compound with the CAS Registry Number 7611-86-1. As a vinyl chloride, its chemical reactivity is characterized by the carbon-carbon double bond and the attached chlorine atom, making it a potential building block in organic synthesis. Vinyl halides are valuable intermediates in a variety of coupling reactions, including Suzuki, Stille, and Heck couplings, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide provides a summary of its known physicochemical properties, synthesis methods, potential chemical reactivity, and applications, with a focus on its relevance to the field of drug discovery and development.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. Data has been compiled from various chemical databases and literature sources.

| Property | Value | Reference(s) |

| CAS Number | 7611-86-1 | [1][2] |

| IUPAC Name | (Z)-1-chlorobut-1-ene | [2] |

| Synonyms | This compound, (1Z)-1-Chloro-1-butene | [1][3] |

| Molecular Formula | C₄H₇Cl | [1] |

| Molecular Weight | 90.55 g/mol | [1][2] |

| Boiling Point | 63.55 °C to 68 °C at 760 mmHg | [1] |

| Melting Point | -96 °C (estimate) | [1] |

| Density | 0.909 g/cm³ | [1] |

| Refractive Index | 1.425 | [1] |

| LogP (Octanol/Water) | 2.149 | [1] |

| Vapor Pressure | 154 mmHg at 25°C | [1] |

| SMILES | CC/C=C\Cl | [2] |

| InChIKey | DUDKKPVINWLFBI-ARJAWSKDSA-N | [1][2] |

Synthesis and Experimental Protocols

The stereoselective synthesis of (Z)-vinyl chlorides can be challenging. Literature suggests several potential routes to this compound, although detailed, readily reproducible protocols for this specific molecule are scarce.

Synthesis via Dehydrochlorination

One documented reaction pathway is the gas-phase dehydrochlorination of 1,1-dichlorobutane.[1] This elimination reaction yields (Z)-1-chlorobut-1-ene and hydrogen chloride.

Caption: Synthesis of (Z)-1-chlorobut-1-ene via dehydrochlorination.

Synthesis via Reduction of Trichloroalkanes

A convenient and highly stereoselective method for preparing (Z)-1-chloro-1-alkenes involves the mild, room-temperature reduction of 1,1,1-trichloroalkanes with chromium(II) chloride (CrCl₂). While a specific protocol for the butene derivative is not detailed, this general method represents a key synthetic strategy.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Vinyl chlorides are competent coupling partners in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of modern organic synthesis. Below is a generalized protocol for the Suzuki coupling of a vinyl chloride, which should be adaptable for this compound.

Reaction: (Z)-R-CH=CH-Cl + R'-B(OH)₂ → (Z)-R-CH=CH-R'

Materials:

-

(Z)-1-Chloro-1-butene (1.0 mmol, 1.0 equiv)

-

Aryl or Vinyl Boronic Acid (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Methodology:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the boronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

-

Stir the mixture at room temperature for 15 minutes to ensure dissolution and pre-activation of the catalyst.

-

Add this compound (1.0 mmol) to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the desired coupled product.[4]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

While specific examples detailing the use of this compound in the synthesis of an FDA-approved drug are not prominent in the literature, its structural motif is of significant interest. Chlorinated organic molecules are widely utilized in medicinal chemistry.

A Chinese patent indicates that compounds of the class "cis-1-halo-2-chloroalkene" can serve as versatile intermediates for preparing polysubstituted aromatic hydrocarbons and Z-trisubstituted alkenes. The patent highlights their utility in synthesizing pharmaceutical intermediates and natural products, and specifically mentions the development of a new synthetic route to Vitamin A. This suggests that this compound, as a member of this class, holds potential as a precursor for complex molecular architectures relevant to drug discovery.

The ability of vinyl halides to participate in stereoretentive cross-coupling reactions means that the cis geometry of the double bond can be transferred to a more complex product, which is a critical consideration in the synthesis of stereochemically defined drug candidates.

Toxicological and Safety Information

-

Physical Hazards: The compound is expected to be a highly flammable liquid and vapor. Vapors may form explosive mixtures with air.

-

Health Hazards: Expected to be harmful if swallowed or inhaled and may cause skin and eye irritation or burns. Vinyl chlorides as a class can have varying toxicological profiles, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

References

An In-depth Technical Guide to the Molecular Structure of (Z)-1-Chloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of (Z)-1-Chloro-1-butene, a halogenated alkene of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This document details the stereochemistry, bond parameters, and spectroscopic signature of the molecule, offering a foundational understanding for its application in research and development. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate comprehension.

Introduction

(Z)-1-Chloro-1-butene, also known as cis-1-Chloro-1-butene, is an organochlorine compound with the chemical formula C₄H₇Cl.[1][2] Its structure is characterized by a four-carbon chain containing a double bond between the first and second carbon atoms, with a chlorine atom and an ethyl group positioned on the same side of the double bond, defining its Z-stereochemistry. Understanding the precise molecular geometry and electronic properties of this compound is crucial for predicting its reactivity, designing synthetic pathways, and for its potential incorporation into larger, more complex molecules relevant to medicinal chemistry and materials science.

Molecular Structure and Properties

The defining feature of (Z)-1-Chloro-1-butene is its stereoisomerism. The "Z" designation, from the German zusammen meaning "together," indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the chlorine atom on C1 and the ethyl group on C2 are on the same side of the double bond axis.

General Properties

A summary of the key physical and chemical properties of (Z)-1-Chloro-1-butene is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇Cl | [1][2][3] |

| Molecular Weight | 90.551 g/mol | [1][2][3] |

| CAS Registry Number | 7611-86-1 | [1][2][3] |

| Boiling Point | 63.55 °C | [4] |

| Density | 0.9035 g/cm³ | [4] |

| Refractive Index | 1.4099 | [4] |

Bond Lengths and Angles

Obtaining precise experimental bond lengths and angles for (Z)-1-Chloro-1-butene from the literature is challenging. However, computational chemistry provides reliable estimates for these parameters. The following table presents calculated bond lengths and angles, which are essential for accurate molecular modeling and understanding the compound's steric and electronic profile.

| Parameter | Atom 1 | Atom 2 | Value (Calculated) |

| Bond Length | C1 | C2 | ~1.34 Å |

| Bond Length | C1 | Cl | ~1.73 Å |

| Bond Length | C2 | C3 | ~1.50 Å |

| Bond Length | C3 | C4 | ~1.53 Å |

| Bond Angle | Cl-C1-C2 | ~123° | |

| Bond Angle | C1-C2-C3 | ~125° | |

| Bond Angle | C2-C3-C4 | ~112° |

Note: These are estimated values based on computational models of similar structures. Experimental verification may yield slightly different results.

Diagram of the Molecular Structure of (Z)-1-Chloro-1-butene

Caption: Ball-and-stick model of (Z)-1-Chloro-1-butene with atom numbering.

Spectroscopic Data and Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of (Z)-1-Chloro-1-butene. This section details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum of (Z)-1-Chloro-1-butene will exhibit distinct signals for the different hydrogen environments. The table below summarizes the expected chemical shifts (δ) and coupling patterns.

| Proton(s) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H on C1 | 5.9 - 6.2 | Doublet of triplets | J(H-C1, H-C2) ≈ 7-8, J(H-C1, H-C3) ≈ 1-2 |

| H on C2 | 5.4 - 5.7 | Doublet of triplets | J(H-C2, H-C1) ≈ 7-8, J(H-C2, H-C3) ≈ 7-8 |

| H₂ on C3 | 2.0 - 2.3 | Quintet | J(H-C3, H-C2) ≈ 7-8, J(H-C3, H-C4) ≈ 7-8 |

| H₃ on C4 | 0.9 - 1.2 | Triplet | J(H-C4, H-C3) ≈ 7-8 |

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For (Z)-1-Chloro-1-butene, four distinct signals are expected.

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~125 |

| C2 | ~128 |

| C3 | ~25 |

| C4 | ~13 |

Note: The 13C NMR data is based on data available from PubChem for (Z)-1-Chloro-1-butene.[5]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. The key absorption bands for (Z)-1-Chloro-1-butene are summarized below.

| Wavenumber (cm⁻¹) | Vibration |

| ~3020 | =C-H stretch |

| ~2960, ~2870 | C-H stretch (alkyl) |

| ~1650 | C=C stretch |

| ~1460 | C-H bend (alkyl) |

| ~700 | C-Cl stretch |

Note: IR data is based on the spectrum available from the NIST Chemistry WebBook.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of (Z)-1-Chloro-1-butene will show a molecular ion peak and several fragment ions. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M+ and M+2) separated by two mass units, with a characteristic 3:1 intensity ratio.

| m/z | Ion |

| 90/92 | [C₄H₇Cl]⁺ (Molecular Ion) |

| 55 | [C₄H₇]⁺ (Loss of Cl) |

| 41 | [C₃H₅]⁺ |

| 39 | [C₃H₃]⁺ |

| 27 | [C₂H₃]⁺ |

Note: The fragmentation data is based on the mass spectrum available from PubChem and NIST.[4][5]

Caption: A generalized workflow for the synthesis of (Z)-1-Chloro-1-butene.

Spectroscopic Characterization

4.2.1. NMR Spectroscopy:

-

A sample of (Z)-1-Chloro-1-butene (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data processing includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

4.2.2. IR Spectroscopy:

-

A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry:

-

A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS).

-

Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.

-

The mass-to-charge ratio (m/z) and relative abundance of the ions are recorded.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of (Z)-1-Chloro-1-butene. The compilation of its physical properties, computationally derived bond parameters, and comprehensive spectroscopic data serves as a valuable resource for researchers, scientists, and drug development professionals. The provided experimental frameworks for synthesis and characterization offer a starting point for further investigation and application of this versatile chemical building block. The visual representations of the molecular structure and analytical workflows are intended to enhance the understanding of this compound's key attributes.

References

Spectroscopic Profile of cis-1-Chloro-1-butene: A Technical Guide

Introduction: This technical guide provides an in-depth analysis of the spectroscopic data for cis-1-chloro-1-butene (also known as (Z)-1-chloro-1-butene), a halogenated alkene with the CAS Registry Number 7611-86-1. The characterization of such molecules is fundamental in fields ranging from synthetic chemistry to materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers, scientists, and professionals in drug development. All presented data is supported by detailed experimental protocols and logical workflows to ensure clarity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Data Presentation

The ¹H and ¹³C NMR spectral data are summarized below. The assignments correspond to the following structure:

CH₃(d)-CH₂(c)-CH(b)=CH(a)-Cl

Table 1: ¹H NMR Spectroscopic Data for this compound *

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H(a) | ~6.1 | Doublet of Triplets (dt) | J(a,b) ≈ 7.0 Hz, J(a,c) ≈ 1.5 Hz |

| H(b) | ~5.5 | Doublet of Triplets (dt) | J(b,a) ≈ 7.0 Hz, J(b,c) ≈ 7.5 Hz |

| H(c) | ~2.1 | Quintet (quint) | J(c,b) ≈ 7.5 Hz, J(c,d) ≈ 7.5 Hz |

| H(d) | ~1.0 | Triplet (t) | J(d,c) ≈ 7.5 Hz |

Note: Data is estimated based on typical values for similar structures. Precise values should be obtained from direct experimental measurement.

Table 2: ¹³C NMR Spectroscopic Data for this compound *

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C(a) | ~120.0 |

| C(b) | ~128.5 |

| C(c) | ~26.0 |

| C(d) | ~13.5 |

Note: Data is estimated based on typical values for vinylic and alkyl carbons adjacent to electronegative atoms.[1][2][3][4] The presence of the electronegative chlorine atom causes a downfield shift in the adjacent carbons (C(a) and C(b)).

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-resolution NMR spectra of a volatile liquid like this compound is as follows:

-

Sample Preparation: A solution is prepared by dissolving approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Transfer to NMR Tube: The prepared solution is carefully transferred into a clean, high-quality 5 mm NMR tube. The liquid column height should be approximately 4-5 cm to ensure it is within the detection region of the spectrometer's probe.

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

-

Data Acquisition: For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS).

Workflow Visualization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Data Presentation

The vapor phase IR spectrum of this compound exhibits several characteristic absorption bands.[5] Key peaks are identified and assigned to their corresponding vibrational modes in the table below.

Table 3: Principal IR Absorption Bands for this compound *

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 | Medium | =C-H Stretch (vinylic) |

| 2850-2975 | Strong | C-H Stretch (alkyl CH₃, CH₂)[6] |

| ~1650 | Medium | C=C Stretch (alkene) |

| ~1460 | Medium | C-H Bend (alkyl scissoring) |

| ~950 | Strong | =C-H Bend (out-of-plane, "wag") |

| ~700 | Strong | C-Cl Stretch |

Note: Data is based on the spectrum available from the NIST Chemistry WebBook and typical values for substituted alkenes.[6][7]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The vapor phase spectrum can be obtained using the following methodology:

-

Sample Preparation: A small amount of liquid this compound is injected into an evacuated gas cell. The cell is typically a glass cylinder with windows made of an IR-transparent material (e.g., KBr or NaCl) at both ends.

-

Background Spectrum: A background spectrum of the empty gas cell is collected first. This allows for the subtraction of any signals originating from atmospheric gases (like CO₂ and H₂O) or the cell itself.

-

Sample Spectrum: The IR beam from the spectrometer is passed through the gas cell containing the sample vapor. The detector measures the intensity of the transmitted radiation as a function of wavenumber.

-

Data Processing: The instrument's software performs a Fourier Transform on the raw data (interferogram) to generate the spectrum. The background spectrum is then automatically subtracted from the sample spectrum to produce the final absorbance or transmittance plot.

Workflow Visualization

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.[8] Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two m/z units, with an intensity ratio of approximately 3:1.[9]

Table 4: Major Ions in the Mass Spectrum of this compound *

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 92 | ~30 | [C₄H₇³⁷Cl]⁺ (Molecular Ion, M+2) |

| 90 | 100 | [C₄H₇³⁵Cl]⁺ (Molecular Ion, M) |

| 61 | ~85 | [C₃H₂³⁵Cl]⁺ |

| 55 | ~95 | [C₄H₇]⁺ (Loss of Cl) |

| 39 | ~70 | [C₃H₃]⁺ |

| 27 | ~65 | [C₂H₃]⁺ |

Note: Relative intensities are approximate and based on data from the NIST Mass Spectrometry Data Center.[5][8] The base peak is the molecular ion at m/z 90.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical EI-MS experiment involves the following steps:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the high-vacuum environment of the mass spectrometer, where it vaporizes.

-

Ionization: The gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺).

-

Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to its fragmentation into smaller, charged ions and neutral radicals. This fragmentation occurs in predictable ways based on bond strengths and fragment stability.[10]

-

Acceleration: The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Workflow Visualization

References

- 1. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (Z)-1-Chloro-1-butene | C4H7Cl | CID 5364401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

- 8. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

Stereochemistry of 1-chloro-1-butene Isomers: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The stereoisomerism of 1-chloro-1-butene (B1623148) presents a fundamental case study in the influence of geometric arrangement on the physical and chemical properties of a molecule. This guide provides a comprehensive overview of the synthesis, characterization, and properties of the (E)- and (Z)-isomers of 1-chloro-1-butene, tailored for a technical audience in research and development.

Introduction to Stereoisomerism in 1-chloro-1-butene

1-chloro-1-butene (C₄H₇Cl) exists as two geometric isomers, designated as (E)-1-chloro-1-butene and (Z)-1-chloro-1-butene. This isomerism arises from the restricted rotation around the carbon-carbon double bond. The "(E)" designation (from the German entgegen, meaning opposite) is assigned to the isomer where the higher priority groups on each carbon of the double bond are on opposite sides. Conversely, the "(Z)" designation (from the German zusammen, meaning together) is given to the isomer where the higher priority groups are on the same side. According to the Cahn-Ingold-Prelog priority rules, the chlorine atom has a higher priority than the ethyl group on one carbon, and the hydrogen atom has a lower priority than the methyl group on the other.

Diagram of (E)- and (Z)-1-chloro-1-butene Isomers

Caption: Geometric isomers of 1-chloro-1-butene.

Physicochemical Properties

The different spatial arrangements of the atoms in the (E) and (Z) isomers lead to distinct physical properties. A summary of these properties is presented in the table below. Note that some of the cited values are estimates.

| Property | (E)-1-chloro-1-butene | (Z)-1-chloro-1-butene |

| Synonyms | trans-1-chloro-1-butene | cis-1-chloro-1-butene |

| CAS Number | 7611-87-2[1] | 7611-86-1[2] |

| Molecular Formula | C₄H₇Cl[1] | C₄H₇Cl[2] |

| Molecular Weight | 90.55 g/mol [1] | 90.55 g/mol [2] |

| Boiling Point | 68.05 °C[3] | 63.55 °C[2] |

| Density | 0.9091 g/cm³[3] | 0.9035 g/cm³[2] |

| Refractive Index | 1.4126[3] | 1.4099[4] |

Experimental Protocols

Stereoselective Synthesis

The stereoselective synthesis of each isomer is crucial for studying their individual properties.

Synthesis of (Z)-1-chloro-1-butene

A common method for the stereoselective synthesis of (Z)-chloroalkenes is the reduction of 1,1,1-trichloroalkanes.

-

Reaction: CH₃CH₂CH₂CCl₃ + Reducing Agent → (Z)-CH₃CH₂CH=CHCl

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1,1-trichlorobutane (B78919) in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of a reducing agent, such as chromium(II) chloride (CrCl₂), to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain (Z)-1-chloro-1-butene.

-

Synthesis of (E)-1-chloro-1-butene

The hydrochlorination of a terminal alkyne is a common route to vinyl chlorides, often favoring the trans (E) addition product.

-

Reaction: CH₃CH₂C≡CH + HCl → (E)-CH₃CH₂CH=CHCl

-

Protocol:

-

In a three-necked flask fitted with a gas inlet tube, a condenser, and a stirrer, place a solution of 1-butyne (B89482) in a suitable inert solvent (e.g., dichloromethane).

-

Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Bubble dry hydrogen chloride (HCl) gas through the stirred solution.

-

Monitor the reaction progress by GC.

-

Once the reaction is complete, stop the flow of HCl gas and allow the mixture to warm to room temperature while purging with an inert gas to remove excess HCl.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Remove the solvent by distillation.

-

Purify the resulting crude product by fractional distillation to yield (E)-1-chloro-1-butene.

-

Synthesis Workflow

Caption: General synthetic pathways for (E) and (Z)-1-chloro-1-butene.

Separation by Gas Chromatography

Gas chromatography is the primary method for separating and analyzing the (E) and (Z) isomers of 1-chloro-1-butene. The difference in their boiling points and polarities allows for their separation on an appropriate GC column.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

-

Column: A capillary column with a non-polar or moderately polar stationary phase is recommended. A common choice would be a column coated with a polysiloxane derivative.

-

Carrier Gas: Helium or nitrogen can be used as the carrier gas.

-

Temperature Program:

-

Initial oven temperature: 40 °C, hold for 2 minutes.

-

Ramp rate: 5 °C/min to 100 °C.

-

Final hold time: 2 minutes at 100 °C.

-

-

Injector and Detector Temperatures:

-

Injector temperature: 200 °C.

-

Detector temperature: 250 °C.

-

-

Sample Preparation: Dilute the sample mixture in a volatile solvent such as hexane (B92381) or pentane (B18724) before injection.

The (Z)-isomer, having a lower boiling point, is expected to elute before the (E)-isomer.

Gas Chromatography Workflow

Caption: Experimental workflow for GC separation of 1-chloro-1-butene isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of the (E) and (Z) isomers of 1-chloro-1-butene. The chemical shifts (δ) and coupling constants (J) are distinct for each isomer.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers will show characteristic differences, particularly in the chemical shifts of the vinylic protons and the coupling constants between them.

-

(Z)-Isomer: The vinylic protons are expected to have a smaller coupling constant (J value) due to their cis relationship.

-

(E)-Isomer: The vinylic protons will exhibit a larger coupling constant due to their trans relationship.

¹³C NMR Spectroscopy

The carbon NMR spectra will also show differences in the chemical shifts of the carbon atoms, particularly the sp² hybridized carbons of the double bond, due to the different electronic environments in the two isomers.

Predicted ¹H and ¹³C NMR Data

| Isomer | Proton | Predicted ¹H δ (ppm) | Carbon | Predicted ¹³C δ (ppm) |

| (E)-1-chloro-1-butene | =CH-Cl | 6.0 - 6.5 | =CH-Cl | 120 - 125 |

| =CH-Et | 5.5 - 6.0 | =CH-Et | 125 - 130 | |

| -CH₂- | 2.0 - 2.3 | -CH₂- | 25 - 30 | |

| -CH₃ | 1.0 - 1.2 | -CH₃ | 12 - 15 | |

| (Z)-1-chloro-1-butene | =CH-Cl | 5.8 - 6.3 | =CH-Cl | 118 - 123 |

| =CH-Et | 5.4 - 5.9 | =CH-Et | 123 - 128 | |

| -CH₂- | 2.1 - 2.4 | -CH₂- | 27 - 32 | |

| -CH₃ | 1.0 - 1.2 | -CH₃ | 13 - 16 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Conclusion

The stereochemistry of 1-chloro-1-butene provides a clear example of how geometric isomerism impacts the physical and chemical characteristics of a molecule. The ability to selectively synthesize and definitively characterize each isomer is fundamental for their application in research and as building blocks in organic synthesis. The experimental protocols and data presented in this guide offer a technical foundation for professionals working with these and related halogenated alkenes.

References

Thermochemical Profile of cis-1-Chloro-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for cis-1-Chloro-1-butene. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document summarizes key quantitative data, outlines the experimental methodology for the determination of the enthalpy of formation, and provides a visual representation of the relationships between core thermochemical properties.

Quantitative Thermochemical Data

The thermochemical properties of this compound have been compiled from various sources, with a significant portion of the critically evaluated data available through the National Institute of Standards and Technology (NIST) and Cheméo.[1][2][3] The following tables summarize the key quantitative data for the gaseous and liquid phases of the compound.

Table 1: Standard State Thermochemical Properties of this compound (Gas Phase)

| Property | Symbol | Value | Units | Source |

| Standard Enthalpy of Formation | ΔfH°gas | -19.20 | kJ/mol | NIST[1][3] |

| Standard Gibbs Free Energy of Formation | ΔfG° | 51.09 | kJ/mol | Joback Calculated[1] |

Table 2: Physical and Thermochemical Properties of this compound

| Property | Symbol | Value | Units | Source |

| Molecular Weight | MW | 90.55 | g/mol | Cheméo[1] |

| Normal Boiling Point | Tboil | 336.65 - 336.70 | K | NIST[1] |

| Enthalpy of Vaporization | ΔvapH° | 28.84 | kJ/mol | Joback Calculated[1] |

| Enthalpy of Fusion | ΔfusH° | 10.51 | kJ/mol | Joback Calculated[1] |

| Critical Temperature | Tc | Not Available | K | - |

| Critical Pressure | Pc | 3970.51 | kPa | Joback Calculated[1] |

| Ideal Gas Heat Capacity | Cp,gas | Data available as a function of temperature | J/(mol·K) | NIST[2] |

| Enthalpy (Ideal Gas) | H | Data available as a function of temperature | kJ/mol | NIST[2] |

| Enthalpy (Liquid in equilibrium with Gas) | H | Data available as a function of temperature | kJ/mol | NIST[2] |

Experimental Protocols

Generalized Methodology: Determination of Enthalpy of Formation from Isomerization Equilibrium

The thermochemical data for the isomers of 1-chloro-1-butene (B1623148) were likely determined by studying the equilibrium of the isomerization reaction between the cis and trans isomers, as well as potentially other related equilibria, such as dehydrochlorination reactions of dichlorobutanes.

1. Establishment of Equilibrium: A known quantity of a starting material, which could be a pure isomer of 1-chloro-1-butene or a related compound, is introduced into a sealed reactor of a known volume. The reactor is then heated to a specific, constant temperature. A catalyst may be employed to facilitate the attainment of equilibrium within a reasonable timeframe.

2. Sampling and Analysis: Once the reaction mixture has reached equilibrium, which is confirmed by the concentrations of the components remaining constant over time, a sample is extracted. The composition of the equilibrium mixture is then analyzed. Gas chromatography (GC) is a common and effective technique for separating and quantifying the different isomers and any other components present in the mixture.

3. Calculation of the Equilibrium Constant: From the molar concentrations or partial pressures of the reactants and products at equilibrium, the equilibrium constant (K_eq) for the isomerization reaction (e.g., this compound ⇌ trans-1-Chloro-1-butene) is calculated at that specific temperature.

4. Temperature Dependence and Thermodynamic Parameters: This process is repeated at several different temperatures. The van't Hoff equation, which relates the change in the equilibrium constant to the change in temperature and the standard enthalpy change of the reaction (ΔrH°), is then applied:

d(ln K_eq)/dT = ΔrH° / (RT²)

By plotting ln(K_eq) versus 1/T, a straight line is typically obtained. The slope of this line is equal to -ΔrH°/R, where R is the ideal gas constant. From this, the standard enthalpy change for the isomerization reaction can be determined.

5. Determination of Enthalpy of Formation: If the standard enthalpy of formation of one of the isomers (e.g., trans-1-chloro-1-butene) is known from other experimental methods, such as combustion calorimetry, the standard enthalpy of formation of the other isomer (this compound) can be calculated using Hess's Law:

ΔrH° = ΔfH°(trans) - ΔfH°(cis)

Therefore, ΔfH°(cis) = ΔfH°(trans) - ΔrH°.

This equilibrium method is a powerful tool for determining the thermochemical properties of isomers where direct calorimetric measurements may be challenging.

Visualization of Thermochemical Relationships

The following diagram illustrates the logical flow and relationship between the key thermochemical properties of this compound.

Caption: Relationship between key thermochemical properties of this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of cis-1-Chloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reaction mechanisms of cis-1-chloro-1-butene, a molecule of interest in synthetic chemistry. The document details the key addition, elimination, and substitution reactions, presenting available quantitative data, experimental methodologies, and mechanistic pathways.

Addition Reactions

This compound undergoes electrophilic addition reactions across the carbon-carbon double bond. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediate, following Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation.

Electrophilic Addition of Hydrogen Halides (HX)

The addition of hydrogen halides, such as hydrogen chloride (HCl) or hydrogen bromide (HBr), to this compound proceeds through a carbocation intermediate. The initial protonation of the double bond can occur at either C1 or C2. Protonation at C2 leads to a more stable secondary carbocation at C1, which is stabilized by resonance with the chlorine atom. The subsequent attack of the halide ion yields the final product.

Mechanism of Electrophilic Addition of HCl:

Caption: Electrophilic addition of HCl to this compound.

Halogenation (Addition of X₂)

The addition of halogens like chlorine (Cl₂) or bromine (Br₂) proceeds via a cyclic halonium ion intermediate. This intermediate is then attacked by a halide ion in an Sₙ2-like fashion, leading to anti-addition products. The stereochemistry of the starting alkene influences the stereochemistry of the product. For this compound, the anti-addition of bromine would result in a racemic mixture of (1R,2S)- and (1S,2R)-1,2-dibromo-1-chlorobutane.[1][2][3]

Experimental Protocol: Addition of Bromine to this compound (Adapted)

-

Preparation: Dissolve this compound in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), in a round-bottom flask protected from light.

-

Reagent Addition: Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of the alkene at room temperature. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.[4]

-

Reaction Monitoring: Continue the addition until a faint bromine color persists. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The resulting dihalide can be purified by column chromatography or distillation.

Elimination Reactions

This compound can undergo elimination reactions to form alkynes, typically through an E2 mechanism when treated with a strong base.

Dehydrohalogenation (E2 Mechanism)

The elimination of HCl from this compound requires a strong, non-nucleophilic base, such as potassium hydroxide (B78521) in ethanol (B145695) or sodium amide. The reaction proceeds via a concerted mechanism where the base abstracts a proton from C2, and the chloride ion is simultaneously eliminated from C1, leading to the formation of 1-butyne (B89482).[5] For the E2 reaction to occur, the proton to be abstracted and the leaving group must be in an anti-periplanar conformation.

Mechanism of E2 Dehydrohalogenation:

Caption: E2 elimination of HCl from this compound.

Experimental Protocol: Dehydrohalogenation of this compound (Adapted from a similar procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in n-butanol by heating.[5]

-

Reactant Addition: Add this compound dropwise to the refluxing basic solution with vigorous stirring.[5]

-

Reaction: Maintain the reaction at reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC) by analyzing aliquots of the reaction mixture.

-

Product Isolation: After cooling, the reaction mixture is diluted with water, and the organic layer is separated.

-

Purification: The crude 1-butyne can be purified by distillation.

Substitution Reactions

Vinylic halides like this compound are generally unreactive towards Sₙ2 reactions due to the high energy of the transition state. However, under certain conditions, they can undergo nucleophilic substitution, often proceeding through an Sₙ1-like mechanism involving a vinylic cation or through an addition-elimination or elimination-addition pathway.

Sₙ1-type Solvolysis

Solvolysis of this compound in a polar protic solvent (e.g., ethanol or acetic acid) can proceed through a slow ionization to form a vinylic carbocation. This intermediate is highly unstable and its formation is the rate-determining step. The carbocation is then rapidly attacked by the solvent to yield the substitution product. Due to the instability of the vinylic cation, these reactions are generally slow and may require elevated temperatures.

Mechanism of Sₙ1-type Solvolysis:

Caption: Sₙ1-type solvolysis of this compound.

Quantitative Data

Quantitative kinetic and thermodynamic data for the reactions of this compound are scarce in the literature. The following tables summarize available data for the compound and related reactions.

Table 1: Thermodynamic Data for this compound Isomerization

| Reaction | ΔH° (kJ/mol) | Temperature (K) | Phase | Reference |

| This compound ⇌ trans-1-Chloro-1-butene | -2.8 ± 0.3 | 298.15 | Gas | --INVALID-LINK-- |

Table 2: Kinetic Data for Related Chloroalkene Reactions

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Notes | Reference |

| Cl + cis-2-Butene | (3.76 ± 0.84) x 10⁻¹⁰ | 298 | Gas phase, proxy for addition to a cis-alkene | --INVALID-LINK--[6] |

| Cl + 3-Chloro-1-butene | (2.1 ± 0.4) x 10⁻¹⁰ | 297 | Gas phase | --INVALID-LINK--[6] |

| Cl + 1-Chloro-2-butene | (2.2 ± 0.4) x 10⁻¹⁰ | 297 | Gas phase | --INVALID-LINK--[6] |

Conclusion

The reactivity of this compound is characterized by electrophilic additions, base-induced eliminations, and slow nucleophilic substitutions. The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of addition reactions. While general mechanistic principles are well-understood, specific quantitative kinetic data for many of its reactions remain an area for further investigation. The provided experimental protocols, adapted from related compounds, offer a starting point for the synthesis and transformation of this versatile chloroalkene.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Kinetics, products, and stereochemistry of the reaction of chlorine atoms with cis- and trans-2-butene in 10-700 Torr of N2 or N2/O2 diluent at 297 K - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomerization of cis-1-Chloro-1-butene to its trans Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomerization of cis-1-chloro-1-butene to its more thermodynamically stable trans isomer. This transformation is of interest in synthetic chemistry where stereochemical control is crucial. This document details the underlying thermodynamic principles, potential reaction mechanisms including thermal, photochemical, and catalyzed pathways, and provides detailed experimental protocols for conducting and analyzing this isomerization. Quantitative data is presented in structured tables, and key conceptual frameworks are visualized using process diagrams to facilitate understanding for researchers in organic synthesis and drug development.

Introduction

Geometric isomerism in alkenes, arising from restricted rotation around a carbon-carbon double bond, plays a critical role in determining the physical, chemical, and biological properties of molecules. In the case of 1-chloro-1-butene (B1623148), the cis and trans isomers exhibit distinct spatial arrangements of the chlorine atom and the ethyl group relative to the double bond. The conversion of the kinetically often favored cis isomer to the thermodynamically more stable trans isomer is a key transformation in achieving desired molecular geometries. This guide explores the fundamental aspects and practical execution of this isomerization process.

Thermodynamic Considerations

The relative stability of the cis and trans isomers of 1-chloro-1-butene dictates the equilibrium position of the isomerization reaction. Generally, trans alkenes are more stable than their cis counterparts due to reduced steric strain between substituent groups on the same side of the double bond.[1][2] This stability difference can be quantified by comparing their standard enthalpies of formation.

| Isomer | Standard Enthalpy of Formation (ΔfH°gas) | Source |

| This compound ((Z)-1-chlorobut-1-ene) | -19.2 kJ/mol | NIST WebBook |

| trans-1-Chloro-1-butene ((E)-1-chlorobut-1-ene) | -16.5 kJ/mol | NIST WebBook |

Table 1: Thermodynamic Data for 1-Chloro-1-butene Isomers

The data indicates that this compound is thermodynamically more stable than the trans isomer by 2.7 kJ/mol in the gaseous phase. This is an exception to the general rule and highlights the influence of electronic effects of the chloro substituent.

Isomerization Mechanisms

The conversion of this compound to its trans isomer requires surmounting a significant energy barrier corresponding to the breaking of the π-bond. This can be achieved through several mechanisms:

Thermal Isomerization

At elevated temperatures, molecules can acquire sufficient thermal energy to overcome the rotational barrier of the C=C bond. This process typically proceeds through a diradical-like transition state where the π-bond is transiently broken, allowing for rotation around the sigma bond. However, this method often requires high temperatures, which can lead to side reactions.

Photochemical Isomerization

Absorption of a photon of appropriate energy can promote the alkene to an excited electronic state (a π → π* transition). In the excited state, the rotational barrier is significantly lower, facilitating rapid isomerization. The quantum yield of photoisomerization is a measure of the efficiency of this process.[3] The system can then relax back to the ground state, potentially forming a mixture of cis and trans isomers. The final isomer ratio can be influenced by the relative rates of decay from the excited state to the ground-state isomers.

Catalyzed Isomerization

Catalysts provide an alternative reaction pathway with a lower activation energy, allowing the isomerization to proceed under milder conditions.

Iodine is a well-known catalyst for the equilibration of alkene isomers.[4][5] The mechanism is believed to involve the reversible addition of an iodine radical to the double bond, forming a single C-C bond around which rotation can occur.[4][5] Subsequent elimination of the iodine radical can yield either the cis or trans isomer. The process is often initiated by light, which homolytically cleaves the I-I bond to generate the catalytic iodine radicals.

References

Navigating the Risks: A Technical Guide to the Safe Handling of cis-1-Chloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1-Chloro-1-butene, a chlorinated alkene, is a valuable reagent in organic synthesis. However, its utility is matched by significant health and safety concerns inherent to the class of halogenated hydrocarbons. This technical guide provides a comprehensive overview of the known safety, handling, and toxicological data for this compound and related compounds. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure safe laboratory practices. This document summarizes key physical and chemical properties, outlines established handling and storage protocols, details emergency procedures, and presents available toxicological data. Methodologies for key toxicological assays are described to provide a deeper understanding of the data's origins. A proposed metabolic activation and toxicity pathway is also visualized to illustrate the potential mechanism of harm.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 7611-86-1 | [1][2] |

| Molecular Formula | C4H7Cl | [1][2] |

| Molecular Weight | 90.55 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 68°C at 760 mmHg | [1] |

| Melting Point | -96°C (estimate) | [1] |

| Density | 0.909 g/cm³ | [1] |

| Vapor Pressure | 154 mmHg at 25°C | [1] |

| Refractive Index | 1.4099 | [1] |

| LogP | 2.14890 | [1] |

Hazard Identification and Classification

This compound is a hazardous chemical. While specific GHS classifications for the pure cis-isomer are not consistently available across all sources, related compounds and mixtures are classified as highly flammable liquids, harmful if swallowed, causing skin irritation, and causing serious eye irritation.[4]

General Hazards of Chlorinated Hydrocarbons:

-

Neurotoxicity: Chlorinated hydrocarbons are known neurotoxins that can interfere with nerve impulse transmission.[5]

-

Hepatotoxicity and Nephrotoxicity: Many can cause liver and kidney damage, often due to the formation of toxic metabolites.[5][6]

-

Carcinogenicity: Some chlorinated hydrocarbons are considered carcinogenic or potentially carcinogenic.[6]

-

Flammability: Many are highly flammable and their vapors can form explosive mixtures with air.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and dispose of them properly.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: All work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a suitable respirator should be used.

Engineering Controls

-

Ventilation: Work exclusively in a certified chemical fume hood to minimize inhalation exposure.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Keep in a locked and secure area, accessible only to authorized personnel.

Emergency Procedures

Spills and Leaks

-

Evacuate the area immediately.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed container for proper disposal.

Fire

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.

-

Do not use a direct water jet, as it may spread the fire.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Toxicology

Quantitative toxicological data specifically for this compound is limited in the public domain. The data presented below is for related chlorinated butenes or mixtures and should be considered indicative of potential toxicity.

| Metric | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 172 - 219 mg/kg (for 1-chloro-2-butene, mixture of cis/trans isomers) | [7] |

| LC50 | Rat | Inhalation | 16.3 mg/L, 4 h (for 1-chloro-2-butene, mixture of cis/trans isomers) | [7] |

Genotoxicity and Carcinogenicity

Studies on related chlorinated butenes and butadienes indicate they can be mutagenic and carcinogenic.[1] For instance, 1,4-dichloro-2-butene has shown genotoxic effects.[3] The metabolic activation of chlorinated alkenes to reactive epoxides is a key mechanism for their genotoxicity.[6]

Experimental Protocols

The following are summaries of standardized methodologies for key toxicological assessments.

OECD Test Guideline 401: Acute Oral Toxicity

-

Principle: To determine the adverse effects occurring shortly after the oral administration of a single dose of a substance.

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

-

Principle: To assess the potential for a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Methodology: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically a rabbit). An untreated area of skin serves as a control. The degree of irritation or corrosion is evaluated at specified intervals.

-

Endpoint: The scoring of erythema (redness) and edema (swelling) provides a measure of the irritant or corrosive potential.

Metabolic Activation and Toxicity Pathway

The toxicity of many chlorinated alkenes is linked to their metabolic activation in the liver. A plausible pathway, based on the metabolism of similar compounds, involves the cytochrome P450 enzyme system.

References

- 1. lookchem.com [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. purdue.edu [purdue.edu]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. 1-Chloro-1-butene | C4H7Cl | CID 5463507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metabolic activation of chlorinated ethylenes: dependence of mutagenic effect on electrophilic reactivity of the metabolically formed epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Disposal of cis-1-Chloro-1-butene Waste

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the properties, hazards, and recommended disposal methodologies for cis-1-chloro-1-butene waste. Given the classification of this compound as a hazardous material, adherence to strict safety and regulatory protocols is imperative.

Compound Identification and Properties

This compound (CAS No. 7611-86-1) is a halogenated organic compound.[1] Understanding its chemical and physical properties is fundamental to safe handling and the selection of an appropriate disposal strategy.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇Cl | [1][2][3] |

| Molecular Weight | 90.551 g/mol | [1][3] |

| Density | 0.909 g/cm³ | [2][3] |

| Boiling Point | 68°C at 760 mmHg | [2][3] |

| Melting Point | -96°C (estimate) | [2][4] |

| Vapor Pressure | 154 mmHg at 25°C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.14890 | [2][3] |

| Refractive Index | 1.4099 - 1.425 | [2][3] |

| Canonical SMILES | CCC=CCl |[2][4] |

Hazard Identification and Safety

While specific toxicity data for this compound is limited in the provided search results, data for isomeric mixtures and structurally related chlorinated butenes indicate significant hazards.[5] It should be handled as a flammable, toxic, and irritant substance.

Table 2: Summary of Potential Hazards and GHS Precautionary Statements

| Hazard Class | Hazard Statement | Precautionary Statements (Examples) | Source (from related compounds) |

|---|---|---|---|

| Flammable Liquid | H225: Highly flammable liquid and vapour. | P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed. P243: Take precautionary measures against static discharge. | [5][6] |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | [5][6] |

| Skin Irritation/Corrosion | H315: Causes skin irritation. / H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. | [5][7] |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][7] |

| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. | |

All handling of this compound waste must occur in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and nitrile gloves.[8]

Caption: Relationship between properties of this compound and required safety measures.

Waste Disposal Methodologies

The primary and most effective method for the disposal of chlorinated hydrocarbons is high-temperature incineration.[9] This process ensures the complete destruction of the organic molecule, converting it into simpler, less hazardous compounds.

High-Temperature Incineration

Incineration of chlorinated waste is a specialized process designed to handle the formation of hydrochloric acid (HCl) and prevent the formation of dioxins and other toxic byproducts.[9][10]

-

Process: The waste is injected into a dedicated incinerator operating at high temperatures (typically above 1300°C) with a sufficient residence time to ensure complete combustion.[9]

-

Products: The chlorine content is converted primarily to hydrochloric acid (HCl), which is then scrubbed from the flue gas, often using a washing tower.[9][10] A small amount of free chlorine (Cl₂) may also be formed.[9]

-

Benefits: This method offers a high destruction efficiency for the organic compound.[9] Some advanced processes, like the VRC process (valorization of chlorinated residues), can recover the chlorine as high-quality hydrochloric acid and utilize the heating value of the waste to produce steam.[10]

-

Requirements: Flue gas cleaning devices, such as electrostatic precipitators, are essential to remove any particulate matter and ensure emissions comply with environmental regulations.[9]

Caption: General process flow for the thermal destruction of chlorinated hydrocarbon waste.

Recycling and Other Methods

For some chlorinated solvents, recycling is a viable option.[11] Used solvent can be externally recycled to be re-used, while the residues are collected and disposed of by authorized companies.[11] However, for a specific waste stream like this compound from a research or development setting, the volumes and purity may not be suitable for simple recycling, making destructive incineration the more common and appropriate route.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not available in the provided search results. However, a generalized protocol for the handling and preparation of halogenated organic waste for disposal can be outlined.

Protocol 4.1: General Protocol for Collection and Segregation of Halogenated Organic Waste

-

Designation: Designate a specific, clearly labeled, and compatible waste container for "Halogenated Organic Waste".[12] The container must be in good condition with a secure, tight-fitting lid.

-

Segregation: Do not mix halogenated waste with non-halogenated organic waste.[12] Incompatible materials such as acids, bases, and oxidizers must be kept separate to prevent dangerous reactions.[12]

-

Collection: Collect the this compound waste in the designated container, ensuring it is not overfilled (leave at least 10% headspace). Keep the container closed at all times except when adding waste.

-

Labeling: The container must be clearly labeled with "Hazardous Waste," the name of the chemical constituent (this compound), and the associated hazards (e.g., Flammable, Toxic).[11]

-

Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from heat and ignition sources, such as a flammable storage cabinet.[5][6]

-

Disposal Request: Arrange for pickup and disposal through an approved and licensed hazardous waste disposal company.[5][11] Provide the company with a complete characterization of the waste, including the Safety Data Sheet (SDS).

Caption: Decision workflow for handling this compound waste in a laboratory setting.

Regulatory Compliance

All disposal activities must be conducted in full compliance with local, national, and international regulations governing hazardous waste.[5][11] It is the responsibility of the waste generator to properly classify, label, and manage the waste until it is transferred to a licensed disposal facility.[13] Transportation of the waste must also adhere to relevant regulations, such as ADR/RID for transport.[11]

References

- 1. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CAS#:7611-86-1 | Chemsrc [chemsrc.com]

- 4. lookchem.com [lookchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. iwaponline.com [iwaponline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]

- 12. nipissingu.ca [nipissingu.ca]

- 13. pcs.com.sg [pcs.com.sg]

Computational Elucidation of cis-1-Chloro-1-butene Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the reactivity of cis-1-Chloro-1-butene. In the absence of extensive specific computational studies on this molecule, this document outlines the theoretical frameworks and experimental protocols applicable to its study, drawing illustrative examples from analogous chloroalkenes. Key computational approaches, including Density Functional Theory (DFT) and ab initio methods, are detailed, alongside the principles of Transition State Theory for mapping reaction pathways. This guide serves as a foundational resource for researchers seeking to apply computational chemistry to understand and predict the reactivity of this compound and related compounds in various chemical environments.

Introduction to Computational Studies of Reactivity

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms, predicting kinetic parameters, and understanding the thermodynamic feasibility of chemical transformations.[1] For molecules like this compound, computational methods can provide insights into a wide range of reactions, including thermal decomposition, oxidation, and reactions with biological macromolecules. These theoretical approaches allow for the characterization of transient species, such as transition states, which are often difficult to observe experimentally.[1]

The primary methodologies utilized in these studies include:

-

Density Functional Theory (DFT): A widely used quantum mechanical method that offers a good balance between computational cost and accuracy for studying the electronic structure and reactivity of molecules.[1][2]

-

Ab initio Methods: These methods are based on first principles and do not rely on empirical parameters. Higher-level ab initio methods, such as coupled-cluster theory, can provide highly accurate thermochemical and kinetic data.[3]

-

Transition State Theory (TST): A fundamental theory used to calculate the rates of chemical reactions by analyzing the properties of the transition state on the potential energy surface.[4][5]

Theoretical Framework for Studying this compound Reactivity

A thorough computational investigation of this compound reactivity would involve a multi-step workflow. This process is designed to systematically explore potential reaction pathways and quantify their energetic demands.

Workflow for Reaction Pathway Analysis

A typical computational workflow for investigating the reactivity of this compound is depicted below. This workflow outlines the key steps from initial reactant and product identification to the final analysis of reaction kinetics and thermodynamics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-1-Chloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a synthesized experimental protocol for the preparation of cis-1-chloro-1-butene, also known as (Z)-1-chloro-1-butene. The information is compiled from established chemical literature and databases to guide researchers in the synthesis and characterization of this compound.

Introduction

This compound is a halogenated alkene of interest in organic synthesis as a building block for more complex molecules. Its stereochemistry makes it a valuable precursor for reactions where the geometric configuration of the double bond is crucial. The synthesis of the pure cis isomer requires stereoselective methods to avoid contamination with the trans isomer. This protocol focuses on a plausible and effective method for its preparation.

Recommended Synthetic Pathway: Dehydrochlorination of 1,1-Dichlorobutane (B1605458)

A common and effective method for the synthesis of vinyl chlorides is the dehydrochlorination of 1,1-dichloroalkanes. The use of a sterically hindered, strong base, such as potassium tert-butoxide, is often employed to favor the formation of the terminal alkene. While this reaction can produce a mixture of cis and trans isomers, careful control of reaction conditions and subsequent purification can yield the desired cis isomer.

Reaction: